molecular formula C18H25N3O3S B11008797 N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide

Cat. No.: B11008797
M. Wt: 363.5 g/mol
InChI Key: PMRFBSVAWNJVGK-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cycloheptyl group, a methylsulfonylamino group, and an indole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonylamino Group: The methylsulfonylamino group can be introduced via sulfonylation, where the indole derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Cycloheptyl Group Addition: The cycloheptyl group can be introduced through a nucleophilic substitution reaction, where a suitable cycloheptyl halide reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the modified indole with acetamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cycloheptyl group or the indole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be developed into a pharmaceutical agent for treating various diseases, pending further research and clinical trials.

Industry

In industry, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The indole moiety may facilitate binding to these targets, while the methylsulfonylamino group could enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide: Unique due to its specific substitution pattern and potential biological activities.

    N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}ethanamide: Similar structure but with an ethanamide group instead of acetamide.

    N-cycloheptyl-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness

This compound stands out due to its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C18H25N3O3S

Molecular Weight

363.5 g/mol

IUPAC Name

N-cycloheptyl-2-[4-(methanesulfonamido)indol-1-yl]acetamide

InChI

InChI=1S/C18H25N3O3S/c1-25(23,24)20-16-9-6-10-17-15(16)11-12-21(17)13-18(22)19-14-7-4-2-3-5-8-14/h6,9-12,14,20H,2-5,7-8,13H2,1H3,(H,19,22)

InChI Key

PMRFBSVAWNJVGK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3CCCCCC3

Origin of Product

United States

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